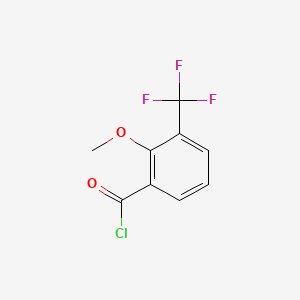

2-Methoxy-3-(trifluoromethyl)benzoyl chloride

Overview

Description

2-Methoxy-3-(trifluoromethyl)benzoyl chloride is a chemical compound used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds . It is a clear light yellow liquid .

Synthesis Analysis

This compound has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5- a ]pyrimidines . It can also be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-(trifluoromethyl)benzoyl chloride can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

2-Methoxy-3-(trifluoromethyl)benzoyl chloride is used in the synthesis of more complex pharmaceutical and biologically active compounds . It has been used in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo [1,5- a ]pyrimidines .Physical And Chemical Properties Analysis

2-Methoxy-3-(trifluoromethyl)benzoyl chloride is a clear light yellow liquid . More detailed physical and chemical properties can be found in various chemical databases .Scientific Research Applications

Friedel–Crafts Acylation Reactions

2-Methoxy-3-(trifluoromethyl)benzoyl chloride has been utilized in aromatic electrophilic substitution reactions such as benzoylation and acetylation catalyzed by metal triflates in ionic liquids. This methodology, employing Cu(OTf)2 as a catalyst, offers enhanced regioselectivity and conversion rates compared to traditional molecular solvents, indicating its efficacy for synthesizing methoxybenzophenone derivatives (Ross & Xiao, 2002).

Polymer Synthesis

In polymer science, 2-Methoxy-3-(trifluoromethyl)benzoyl chloride serves as an essential reagent for end group modification in the synthesis of star-shaped hyperbranched polyesters. These modifications are critical for altering the solubilities and glass-transition temperatures of the polymers, showcasing the compound's utility in tailoring polymer properties for specific applications (Kricheldorf, Bolender, & Wollheim, 1999).

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, 2-Methoxy-3-(trifluoromethyl)benzoyl chloride has been employed as a derivatization agent for nucleosides, phenols, and aromatic amines in 'green' benzoylation reactions. Utilizing benzoyl cyanide in ionic liquids as an alternative to the conventional pyridine-benzoyl chloride system, this approach demonstrates the compound's role in enhancing the efficiency and selectivity of benzoylation processes (Prasad et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It is often used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 2-Methoxy-3-(trifluoromethyl)benzoyl chloride. For instance, as an acyl chloride, it would be expected to react readily with water, potentially limiting its stability in aqueous environments .

properties

IUPAC Name |

2-methoxy-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-5(8(10)14)3-2-4-6(7)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQPCMLSRLWUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-(trifluoromethyl)benzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 2,2-dimethylpropionyloxymethyl ester](/img/structure/B1647370.png)

![disodium;[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1647385.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1647392.png)

![2-Thiophenecarboxamide, 5-chloro-N-[2-hydroxy-3-[[3-methyl-4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B1647397.png)

![1-[4-(trifluoromethyl)phenyl]-4-Piperidinone](/img/structure/B1647406.png)